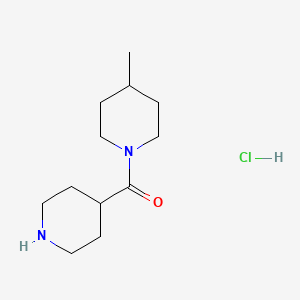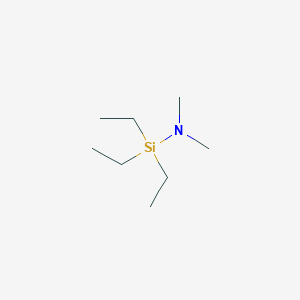
5-chloro-2-phenyl-1H-indole
Descripción general
Descripción
5-Chloro-2-phenyl-1H-indole, also known as 5-Cl-PIP, is a synthetic indole compound that has been used in a variety of scientific and medical applications. It is typically used as an intermediate in organic synthesis, and can be used in the synthesis of a wide range of compounds including pharmaceuticals, agrochemicals, and dyes. 5-Cl-PIP is also used in the study of biochemical and physiological processes, as well as in laboratory experiments.
Aplicaciones Científicas De Investigación
Therapeutic Agent for Cerebral Ischemia
A derivative of 5-chloro-2-phenyl-1H-indole has been studied as a brain-type glycogen phosphorylase inhibitor with potential therapeutic effects on cerebral ischemia .
Anti-inflammatory Drugs
Indole derivatives are known to possess anti-inflammatory properties, which suggests that 5-chloro-2-phenyl-1H-indole could be researched for use in anti-inflammatory drugs .
Antimicrobial and Antiviral Agents
The antimicrobial and antiviral activities of indole derivatives make them candidates for developing new antimicrobial and antiviral agents .
Anti-cancer and Anti-tumor Drugs
Indole derivatives have been used in the development of anti-cancer and anti-tumor drugs. Research into 5-chloro-2-phenyl-1H-indole could explore its potential in these areas .
HIV Treatment
Given the anti-HIV activity of some indole derivatives, 5-chloro-2-phenyl-1H-indole may be a compound of interest in the search for new HIV treatments .
Corrosion Inhibitors
Indoles have been used as corrosion inhibitors, suggesting a possible application for 5-chloro-2-phenyl-1H-indole in protecting materials from corrosion .
Copolymers and Sanitizers
The versatility of indole derivatives extends to their use in creating copolymers and sanitizers, which could be another research avenue for this compound .
Neuroprotective Effects
Research into indole derivatives has indicated potential neuroprotective effects, which could make 5-chloro-2-phenyl-1H-indole a candidate for studies related to neurodegenerative diseases .
Mecanismo De Acción
Target of Action
The primary target of the compound 5-chloro-2-phenyl-1H-indole is the enzyme Brain-type Glycogen Phosphorylase (PYGB) . PYGB is recognized as a prospective therapeutic target for treating ischemic brain injury .
Mode of Action
5-Chloro-2-phenyl-1H-indole interacts with its target, PYGB, by inhibiting its activity . This inhibition of PYGB activity is the key interaction that leads to the compound’s protective effect against cellular hypoxia/reoxygenation (H/R) injury in mouse astrocytes .
Biochemical Pathways
The inhibition of PYGB by 5-chloro-2-phenyl-1H-indole affects the glycogenolysis pathway . This results in a decrease in the production of glucose and reactive oxygen species (ROS) within the cell .
Pharmacokinetics
The compound’s ability to interact with pygb in mouse astrocytes suggests that it can cross the blood-brain barrier and reach its target in the brain .
Result of Action
The action of 5-chloro-2-phenyl-1H-indole results in a significant increase in cell viability and a reduction in lactate dehydrogenase (LDH) leakage rate, intracellular glucose, and ROS levels . These effects indicate that the compound can protect against cellular H/R injury in mouse astrocytes .
Action Environment
It’s worth noting that the compound’s effectiveness has been demonstrated in the context of cellular h/r injury, a condition that mimics the harsh environment of ischemic brain injury .
Propiedades
IUPAC Name |
5-chloro-2-phenyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN/c15-12-6-7-13-11(8-12)9-14(16-13)10-4-2-1-3-5-10/h1-9,16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQGZSWYJDNGSBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(N2)C=CC(=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80363226 | |
| Record name | 5-chloro-2-phenyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80363226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-2-phenyl-1H-indole | |
CAS RN |
23746-76-1 | |
| Record name | 5-chloro-2-phenyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80363226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[2-Chloro-4-(Trifluoromethyl)Phenyl]-2-Furaldehyde](/img/structure/B1585948.png)












